Jasminin

Catalog No.
S1816828
CAS No.
30164-93-3
M.F
C26H38O12
M. Wt
542.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jasminin

CAS Number

30164-93-3

Product Name

Jasminin

IUPAC Name

8-ethylidene-15-(1-hydroxypropan-2-yl)-17-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione

Molecular Formula

C26H38O12

Molecular Weight

542.6 g/mol

InChI

InChI=1S/C26H38O12/c1-4-13-15-6-20(29)34-9-16-12(3)18(5-14(16)11(2)7-27)36-24(33)17(15)10-35-25(13)38-26-23(32)22(31)21(30)19(8-28)37-26/h4,10-12,14-16,18-19,21-23,25-28,30-32H,5-9H2,1-3H3

SMILES

CC=C1C2CC(=O)OCC3C(C(CC3C(C)CO)OC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C

Canonical SMILES

CC=C1C2CC(=O)OCC3C(C(CC3C(C)CO)OC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C
  • Biomarker

    Jasminin can serve as a marker for the presence of other valuable compounds, such as secoiridoid glycosides like oleuropein []. These glycosides are being explored for their potential health benefits. By identifying the presence of Jasminin, researchers can gain clues about the presence of these potentially beneficial molecules.

  • Biosynthesis

    Understanding the biosynthesis of Jasminin can shed light on the metabolic pathways within plants that produce valuable compounds. Research suggests Jasminin is formed from another compound called loganin []. Studying this process can provide insights into manipulating plant metabolism to potentially enhance the production of these valuable molecules.

Jasminin, also referred to as jasminaldehyde, is an aromatic compound known for its significant role in the fragrance industry, particularly in perfumes. It is primarily responsible for the characteristic scent of jasmine flowers. The chemical structure of jasminaldehyde is characterized by its aldehyde functional group, which contributes to its aromatic properties. The compound has the molecular formula C11H12O and a molar mass of approximately 160.21 g/mol. It is often synthesized from more readily available precursors rather than extracted directly from jasmine essential oil, making it a valuable synthetic aroma compound in various applications .

Not applicable for "Jasminin" but could be explored for the bioactive components of Jasmin flower extract, such as their potential effects on biological systems.
  • Research on Jasmin flower extract generally considers it safe for use in cosmetics and food flavorings, but potential allergies or interactions with medications should be considered [].
    Typical of aldehydes. Key reactions include:

    • Oxidation: Jasminaldehyde can be oxidized to form jasmone, a ketone, which retains similar aromatic characteristics.
    • Reduction: It can also be reduced to form jasminalcohol, further expanding its utility in fragrance formulations.
    • Condensation: In the presence of suitable catalysts, jasminaldehyde can participate in aldol condensation reactions, forming larger carbon skeletons that may be useful in synthetic organic chemistry.

    The primary synthetic pathway for jasminaldehyde involves the reaction of heptanal with benzaldehyde through a trans-aldol condensation process, yielding jasminaldehyde and water as byproducts .

    Jasminin exhibits various biological activities that contribute to its applications in perfumery and potential therapeutic uses. Research indicates that it possesses:

    • Antioxidant properties: Jasminaldehyde has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
    • Anti-inflammatory effects: Studies suggest that it may modulate inflammatory pathways, although further research is needed to clarify these mechanisms.
    • Sedative effects: The aroma of jasmine is often associated with relaxation and mood enhancement, suggesting potential applications in aromatherapy and mental health therapies.

    These biological activities make jasminaldehyde a compound of interest not only in fragrance but also in health-related fields .

    The synthesis of jasminaldehyde typically involves several steps:

    • Starting Material: The process begins with ricinoleic acid derived from castor oil.
    • Cracking: Ricinoleic acid undergoes thermal cracking to yield undecylenic acid and heptanal.
    • Aldol Condensation: Heptanal is then reacted with benzaldehyde using a basic catalyst in a trans-aldol condensation reaction to produce jasminaldehyde along with water and an unwanted byproduct (2-pentylnon-2-enal) due to self-condensation .

    This synthetic route is advantageous as it allows for the production of jasminaldehyde without relying on jasmine extraction, making it more sustainable and cost-effective.

    Jasminin has a wide range of applications across various industries:

    • Fragrance Industry: Primarily used as a key ingredient in perfumes and scented products due to its pleasant floral aroma.
    • Cosmetics: Incorporated into lotions, creams, and other personal care products for its fragrance and potential skin benefits.
    • Food Industry: Utilized as a flavoring agent in beverages and confections.
    • Pharmaceuticals: Explored for potential therapeutic applications due to its biological activities, including antioxidant and anti-inflammatory properties .

    Research on jasminin's interactions focuses on its biological effects when combined with other compounds. For instance:

    • Synergistic Effects: Studies indicate that jasminin may enhance the efficacy of certain anti-inflammatory agents when used together.
    • Aromatherapy Combinations: When blended with other essential oils, jasminin can produce enhanced mood-lifting effects, making it popular in aromatherapy practices.

    Further research is needed to fully understand these interactions and their implications for health and wellness applications.

    Jasminin shares structural similarities with several other aromatic compounds. Notable comparisons include:

    Compound NameMolecular FormulaKey Characteristics
    JasmoneC11H14OA ketone derivative of jasminaldehyde with similar aroma.
    Jasmonic AcidC12H18O3A plant hormone involved in stress responses; has distinct biological roles.
    LinaloolC10H18OA terpene alcohol found in many flowers; known for floral scent but with different properties.
    GeraniolC10H18OA monoterpenoid with a rose-like scent; used similarly in perfumery.

    Jasminin's uniqueness lies in its specific aldehydic structure that provides a distinct jasmine-like aroma while also offering various biological activities not prominently featured in these other compounds .

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    Dates

    Modify: 2024-04-14

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